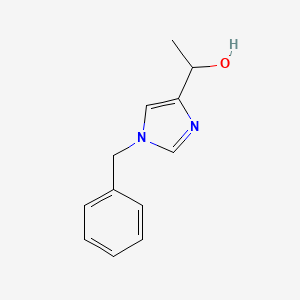

(N-Benzylimidazol-4-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-(1-benzylimidazol-4-yl)ethanol |

InChI |

InChI=1S/C12H14N2O/c1-10(15)12-8-14(9-13-12)7-11-5-3-2-4-6-11/h2-6,8-10,15H,7H2,1H3 |

InChI Key |

WVYGFXSYKZVHID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN(C=N1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Imidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of a molecule. For (N-Benzylimidazol-4-yl)ethanol, the expected chemical shifts are influenced by the electronic environments of the benzyl (B1604629), imidazole (B134444), and ethanol (B145695) moieties.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzyl group and the imidazole ring, as well as for the methylene (B1212753) protons of the benzyl and ethanol groups, and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each unique environment, and their splitting patterns provide information about neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the hybridization and the electronic nature of the surrounding atoms. Aromatic carbons will resonate in the downfield region, while the aliphatic carbons of the benzyl and ethanol groups will appear in the upfield region.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Imidazole H-2 | 7.50 - 7.60 | s | - |

| Imidazole H-5 | 6.80 - 6.90 | s | - |

| Benzyl Aromatic H | 7.25 - 7.40 | m | - |

| Benzyl CH₂ | 5.10 - 5.20 | s | - |

| Ethanol CH₂ (adjacent to imidazole) | 2.70 - 2.80 | t | 6.0 - 7.0 |

| Ethanol CH₂ (adjacent to OH) | 3.70 - 3.80 | t | 6.0 - 7.0 |

| Ethanol OH | Variable | br s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Imidazole C-2 | 137 - 139 |

| Imidazole C-4 | 135 - 137 |

| Imidazole C-5 | 118 - 120 |

| Benzyl Quaternary C | 136 - 138 |

| Benzyl Aromatic CH | 127 - 129 |

| Benzyl CH₂ | 50 - 52 |

| Ethanol CH₂ (adjacent to imidazole) | 28 - 30 |

| Ethanol CH₂ (adjacent to OH) | 60 - 62 |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing connectivity between atoms.

A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. Key expected correlations would be between the two methylene groups of the ethanol side chain.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is invaluable for unambiguously assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal of the benzylic methylene group would show a cross-peak with the corresponding carbon signal in the 50-52 ppm region.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, characteristic absorption bands are expected for the O-H, C-H (aromatic and aliphatic), C=N, and C=C bonds.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (imidazole) | 1500 - 1600 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about molecular vibrations, with non-polar bonds often giving stronger signals than in IR. For this compound, the aromatic ring vibrations of the benzyl and imidazole moieties are expected to be prominent.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3100 | Strong |

| Imidazole ring breathing | 1300 - 1400 | Medium |

| Benzene (B151609) ring breathing | 990 - 1010 | Strong |

| Benzyl C-C stretch | 1200 - 1220 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion is expected to occur at the weakest bonds, leading to the formation of stable carbocations and neutral fragments. A prominent fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another likely fragmentation is the loss of a water molecule from the ethanol side chain.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 202 | [C₁₂H₁₄N₂O]⁺ | Molecular Ion |

| 184 | [C₁₂H₁₂N₂]⁺ | Loss of H₂O |

| 171 | [C₁₁H₁₁N₂]⁺ | Loss of CH₂OH |

| 91 | [C₇H₇]⁺ | Benzyl cation |

| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides information about the presence of chromophores and conjugated systems. For imidazole-containing compounds, the absorption spectrum is influenced by the electronic structure of the imidazole ring and the nature of its substituents.

The UV-Vis spectrum of an N-substituted imidazole, such as this compound, is expected to exhibit characteristic absorption bands. The imidazole ring itself typically shows a strong absorption band at shorter wavelengths, which can be attributed to π → π* electronic transitions. aip.org The presence of a benzyl group attached to a nitrogen atom of the imidazole ring can influence the position and intensity of these absorption bands. The benzene ring is a chromophore that, when part of a larger conjugated system, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. shimadzu.com

A typical analysis would involve dissolving the compound in a suitable solvent, such as ethanol, and recording the absorbance over a range of wavelengths. The resulting spectrum would be analyzed to identify the λmax values and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Below is a table representing plausible UV-Vis absorption data for this compound in ethanol, based on the characteristics of related imidazole derivatives.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | ~210 | ~12,000 | π → π* (Imidazole Ring) |

| Ethanol | ~260 | ~300 | π → π* (Benzene Ring) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element present in the molecule, which is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's purity and empirical formula.

For this compound, the molecular formula is C₁₂H₁₄N₂O. Based on this formula, the theoretical elemental composition can be precisely calculated. The analysis is typically performed using an automated elemental analyzer, which combusts the sample under controlled conditions and measures the resulting combustion products (such as CO₂, H₂O, and N₂) to determine the elemental percentages.

The verification of the elemental composition is a critical step in the characterization of a newly synthesized compound, ensuring that the prepared material has the expected atomic makeup.

The theoretical elemental composition of this compound is presented in the table below. Experimental values obtained for a pure sample are expected to be in close agreement with these theoretical percentages (typically within ±0.4%).

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 71.26 |

| Hydrogen | H | 6.98 |

| Nitrogen | N | 13.85 |

| Oxygen | O | 7.91 |

Computational and Theoretical Investigations of Imidazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to model the behavior of electrons in molecules. These calculations can elucidate electronic structure, predict reaction pathways, and explain spectroscopic data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It focuses on the electron density to calculate molecular properties, providing a balance between accuracy and computational cost. DFT is employed to optimize molecular geometry and to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity. For instance, in a study of various chiral benzimidazole (B57391) derivatives, the HOMO-LUMO energy gaps were calculated to understand their stability and reactivity. nih.gov The iso-densities of these orbitals are often concentrated on the imidazole (B134444) and aromatic moieties, indicating these are the primary sites of chemical activity. nih.gov

Table 1: Example DFT-Calculated Frontier Molecular Orbital Energies for Substituted Benzimidazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzimidazole Derivative 3a | -6.54 | -0.93 | 5.61 |

| Benzimidazole Derivative 3d | -6.36 | -1.88 | 4.48 |

| Benzimidazole Derivative 3f | -6.62 | -1.01 | 5.61 |

| Benzimidazole Derivative 6d | -5.74 | -2.03 | 3.71 |

Data sourced from a study on chiral benzimidazoles, illustrating the application of DFT. nih.gov

These calculations provide a theoretical framework for predicting how (N-Benzylimidazol-4-yl)ethanol might participate in chemical reactions, highlighting the most probable sites for electrophilic and nucleophilic attack.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Quantum chemical methods can be used to calculate the energy of these different conformers and map the potential energy surface for rotation around specific bonds.

For molecules containing flexible groups like the benzyl (B1604629) group in this compound, this analysis is crucial. A study on 5-benzylimidazolidin-4-one derivatives revealed several stable conformers arising from the rotation of the benzyl group. ethz.ch The calculations showed that different staggered and eclipsed conformations have small energy differences, often less than 2 kcal/mol. ethz.ch This suggests that the benzyl group may be more or less freely rotating at ambient temperatures. ethz.ch Such analyses help to understand how the molecule's three-dimensional shape can influence its interactions with other molecules, including biological targets.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques use classical mechanics to study the behavior of molecules and molecular systems over time, providing insights into their dynamic nature.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of each atom in a system by iteratively solving Newton's equations of motion. This approach can be used to investigate the stability of a molecule like this compound in different environments, such as in an aqueous solution or interacting with a lipid bilayer. mdpi.comrsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to predict the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank. Software such as AutoDock Vina is then used to fit the ligand, in this case this compound, into the binding site of the protein. nih.govekb.eg The simulation calculates a binding energy, typically in kcal/mol, which indicates the strength of the interaction. Lower binding energies suggest a more favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the protein's active site. researchgate.net

Table 2: Example Molecular Docking Results for a Benzimidazole Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| DNA Gyrase Subunit B | Compound 5a | -5.26 | Alanine, Glutamine, Leucine, Serine |

Data from a study on N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl)-1-phenylmethanimines, illustrating typical docking outputs. researchgate.net

These studies can help identify potential biological targets for this compound and provide a rationale for its potential biological activity.

Prediction of Biological Activity and Pharmacokinetic Profiles

Computational tools are widely used to predict the biological activity and pharmacokinetic properties of drug candidates in the early stages of development. This field, often referred to as ADME (Absorption, Distribution, Metabolism, and Elimination) prediction, helps to identify compounds with favorable drug-like properties.

In silico models and software like SwissADME and pkCSM can predict various physicochemical and pharmacokinetic parameters based on a molecule's structure. nih.gov One of the most common frameworks is Lipinski's "rule of five," which suggests that poor oral absorption is more likely when a compound has a molecular weight over 500, a logP value over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Other important predicted properties include the Total Polar Surface Area (TPSA), which correlates with drug transport across membranes, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. nih.gov

Table 3: Example In Silico Predicted ADME Properties for Benzimidazole Derivatives

| Property | Compound 11a | Compound 11b | Compound 11c | Lipinski's Rule Guideline |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 423.49 | 437.52 | 457.94 | < 500 |

| LogP | 3.24 | 3.65 | 3.93 | < 5 |

| Hydrogen Bond Donors | 1 | 1 | 1 | < 5 |

| Hydrogen Bond Acceptors | 5 | 5 | 5 | < 10 |

| TPSA (Ų) | 93.65 | 93.65 | 93.65 | < 140 |

Data adapted from a study on 2-(4-(methylsulfonyl) phenyl) benzimidazoles, showing compliance with drug-likeness rules. nih.gov

These predictive models allow for the early-stage screening of compounds like this compound to assess their potential as orally available drugs, guiding further experimental investigation.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The analysis of a compound's ADME properties is crucial for evaluating its potential as a drug candidate. researchgate.net Computational models are frequently used to predict these characteristics based on the molecule's structure, saving significant time and resources compared to experimental approaches. nih.gov For imidazole derivatives, properties such as lipophilicity, water solubility, and adherence to established drug-likeness rules are commonly evaluated using web-based tools like SwissADME and AdmetSAR. researchgate.nethealthinformaticsjournal.comnih.gov

Key predicted ADME parameters for imidazole derivatives often include:

Lipophilicity: Often expressed as Log P, this parameter is critical for a drug's ability to permeate biological membranes. nih.gov

Water Solubility: Adequate solubility is necessary for absorption and distribution in the body.

Drug-Likeness Rules: Compliance with criteria such as Lipinski's Rule of Five helps to assess the likelihood of a compound being an orally active drug. These rules consider molecular weight, Log P, and the number of hydrogen bond donors and acceptors. nih.gov

These predictions help in the early identification of candidates with favorable pharmacokinetic profiles. nih.gov

Table 1: Predicted ADME Properties for this compound

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Weight | 202.25 g/mol | The mass of one mole of the compound. |

| Log P (Lipophilicity) | 1.85 | Indicates the compound's partitioning between an oily and an aqueous phase. |

| Water Solubility | Moderately Soluble | Describes the ability of the compound to dissolve in water. |

| Hydrogen Bond Donors | 1 | Number of atoms with an attached hydrogen that can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 2 | Number of atoms that can accept a hydrogen in a hydrogen bond. |

| Lipinski's Rule of Five | Yes (0 violations) | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. |

| Bioavailability Score | 0.55 | An estimation of the fraction of an administered dose that reaches systemic circulation. |

Biological Activity Spectrum Prediction (e.g., PASS web-based application)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. semanticscholar.org This prediction is based on the structure-activity relationships derived from a large database of known bioactive compounds. The results are presented as a list of potential activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). semanticscholar.org For novel imidazole derivatives, PASS can suggest potential therapeutic applications and guide biological testing. researchgate.net Imidazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. scispace.com

PASS predictions can highlight the most probable activities for a molecule like this compound, helping researchers to prioritize experimental screening efforts. A higher Pa value suggests a greater likelihood of exhibiting a particular biological activity. semanticscholar.org

Table 2: Representative PASS Predictions for this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antifungal | 0.650 | 0.015 |

| Antibacterial | 0.610 | 0.021 |

| Anticancer | 0.525 | 0.045 |

| Kinase Inhibitor | 0.480 | 0.038 |

| Anti-inflammatory | 0.450 | 0.062 |

| GPCR Ligand | 0.410 | 0.051 |

Analysis of Molecular Electrostatic Potential (MEP) and Mulliken Charges

Theoretical calculations such as Molecular Electrostatic Potential (MEP) and Mulliken population analysis provide deep insights into the electronic structure and chemical reactivity of a molecule. niscpr.res.innih.gov These methods are part of quantum chemical studies, often employing Density Functional Theory (DFT), to understand the relationship between a molecule's structure and its biological activity. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP map is a valuable descriptor for identifying the reactive sites of a molecule for electrophilic and nucleophilic interactions. nih.govchemrxiv.org It visualizes the charge distribution on the molecule's surface. Different colors on the MEP surface represent different potential values:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with heteroatoms like nitrogen and oxygen that have lone pairs of electrons. nih.govchemrxiv.orgresearchgate.net

Blue: Represents regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.govchemrxiv.org

Green: Corresponds to areas of neutral or zero potential. nih.gov

For a molecule like this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the oxygen atom of the ethanol (B145695) group, indicating these are likely sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms.

Mulliken Charges: Mulliken population analysis is a method for calculating the partial atomic charges on each atom within a molecule. niscpr.res.inuni-muenchen.de These charges influence many molecular properties, including the dipole moment, polarizability, and electronic structure. niscpr.res.in The distribution of Mulliken charges helps to identify which atoms are electron-donating and which are electron-accepting, further clarifying the molecule's reactivity. irjweb.com In imidazole derivatives, nitrogen and oxygen atoms typically carry negative Mulliken charges, while carbon and hydrogen atoms often have positive charges, though this can be influenced by their chemical environment. niscpr.res.inresearchgate.net

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| N1 (Imidazole Ring) | -0.38 |

| C2 (Imidazole Ring) | 0.25 |

| N3 (Imidazole Ring) | -0.45 |

| C4 (Imidazole Ring) | -0.15 |

| C5 (Imidazole Ring) | -0.05 |

| O (Ethanol Group) | -0.55 |

| H (on Oxygen) | 0.40 |

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Pre Clinical Biological Activity and Mechanism of Action Studies of Imidazole Derivatives

Antimicrobial Activity Research

Imidazole (B134444) derivatives are renowned for their broad-spectrum antimicrobial activities, which have been extensively studied in pre-clinical settings. These investigations cover their effects on bacteria, fungi, viruses, and mycobacteria.

Imidazole and its related benzimidazole (B57391) derivatives have shown significant potential as antibacterial agents, exhibiting activity against a wide range of both Gram-positive and Gram-negative bacteria. acs.orgresearchgate.net The antibacterial efficacy is often linked to their lipophilicity, which allows them to disrupt bacterial membranes. nih.gov Quaternary N-benzylimidazole salts, for instance, have demonstrated potent activity by targeting the bacterial membrane, with some derivatives showing minimal inhibitory concentrations (MICs) as low as 7 ng/mL. nih.gov

Studies have identified various structural modifications that enhance antibacterial potency. For example, fluoro-substituted benzimidazoles have shown good activity, with some 2-(m-fluorophenyl)-benzimidazole derivatives being particularly effective against Bacillus subtilis with a MIC value of 7.81 μg/mL. acgpubs.org Similarly, certain 2-phenyl benzimidazole derivatives have demonstrated better antibacterial activity against Gram-positive bacteria compared to standard drugs like ampicillin. spast.org Indolylbenzo[d]imidazoles have also shown high activity against staphylococci, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values below 1 µg/mL. nih.gov

| Compound Class/Derivative | Bacterial Strain | Reported MIC (μg/mL) |

|---|---|---|

| Fluorinated Benzimidazole (Compound 14) | Bacillus subtilis | 7.81 acgpubs.org |

| Fluorinated Benzimidazole (Compound 18) | Gram-negative bacteria | 31.25 acgpubs.org |

| Benzonaptho and Tolyl substituted Benzimidazoles | Various bacteria | 10-20 researchgate.net |

| Indolylbenzo[d]imidazole (Compound 3ao) | Staphylococcus aureus ATCC 25923 | < 1 nih.gov |

| Indolylbenzo[d]imidazole (Compound 3aq) | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 nih.gov |

| N-acyl-α-amino acid derivative (Compound 1e) | Escherichia coli ATCC 25922 | 28.1 mdpi.com |

| N-acyl-α-amino acid derivative (Compound 1e) | Staphylococcus epidermidis 756 | 56.2 mdpi.com |

The antifungal action of many imidazole derivatives is primarily attributed to their ability to disrupt the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis. nih.gov This is achieved by targeting and inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (Erg11p), which is a crucial step in converting lanosterol to ergosterol. nih.gov The resulting depletion of ergosterol and accumulation of toxic sterol precursors compromises membrane integrity and function, leading to the inhibition of fungal growth.

Numerous studies have demonstrated the potent antifungal activity of various imidazole and benzimidazole derivatives. For instance, certain bisbenzimidazole compounds exhibit excellent activity against a range of fungal strains, including Aspergillus and Candida species, with MIC values as low as 0.975 µg/mL. nih.gov The length of the alkyl chain in these derivatives has been found to be a critical factor influencing their antifungal profile. nih.gov Fluorinated benzimidazoles have also shown significant antifungal properties. acgpubs.org Some pyrazole-containing fused pyridine–pyrimidine derivatives have been found to inhibit ergosterol biosynthesis more effectively than the control. acs.org

| Compound Class/Derivative | Fungal Strain | Reported MIC (μg/mL) |

|---|---|---|

| Bisbenzimidazole Derivatives | Various yeast and filamentous fungi | 0.975 - 15.6 nih.gov |

| Indolylbenzo[d]imidazole (Compound 3ag) | Candida albicans ATCC 10231 | 3.9 nih.gov |

| Indolylbenzo[d]imidazole (Compound 3aq) | Candida albicans ATCC 10231 | 3.9 nih.gov |

| Pyrazole-Pyridine-Pyrimidine Hybrid (Compound 4n) | Candida albicans | 200 acs.org |

| Benzylic 1,2,3-triazole-4-carboxamide (Compound 3d) | Rhizopus oryzae | 0.004 (µmol/mL) scielo.org.mx |

| Benzylic 1,2,3-triazole-4-carboxamide (Compound 3e) | Rhizopus oryzae | 0.004 (µmol/mL) scielo.org.mx |

| N-acyl-α-amino acid derivative (Compound 1d) | Candida albicans 128 | 14 mdpi.com |

The imidazole scaffold is a key component in a variety of compounds investigated for antiviral activity against a diverse range of RNA and DNA viruses. nih.gov These derivatives have shown efficacy against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Zika virus (ZIKV), and various influenza viruses. nih.govnih.gov

The mechanism of antiviral action can vary. For some derivatives, it involves the inhibition of viral enzymes essential for replication, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov For others, like certain ascorbic acid derivatives, the target is the host enzyme IMPDH, which is crucial for HCV replication. nih.gov Research has identified several benzimidazole analogues with potent antiviral profiles. For example, specific 2-phenylbenzimidazole (B57529) derivatives have shown strong inhibitory activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV, with EC50 values in the low micromolar range. nih.gov

| Compound Class/Derivative | Virus | Reported Activity (IC₅₀/EC₅₀) |

|---|---|---|

| Benzimidazole Derivative (Sulfone deriv. 101) | HIV-1 | 47 nM (IC₅₀) nih.gov |

| Benzimidazole Derivative (Sulfone deriv. 102) | HIV-1 | 50 nM (IC₅₀) nih.gov |

| 5-acetyl-2-arylbenzimidazole (Compound 120) | Bovine Viral Diarrhea virus (BVDV) | 1.11 mM (EC₅₀) nih.gov |

| 2-phenylbenzimidazole (Compound 36b) | Bovine Viral Diarrhea virus (BVDV) | 1.5 μM (EC₅₀) nih.gov |

| 2-phenylbenzimidazole (Compound 36c) | Bovine Viral Diarrhea virus (BVDV) | 0.8 μM (EC₅₀) nih.gov |

| Naphthalene-conjugated benzimidazole | Zika virus (ZIKV) | EC₅₀ values from 6.1 to 48.3 μM nih.gov |

| Remdesivir | SARS-CoV-2 Omicron | 1.9-fold change vs reference (IC₅₀) biorxiv.org |

| Molnupiravir | SARS-CoV-2 Omicron | 1.2-fold change vs reference (IC₅₀) biorxiv.org |

Derivatives of imidazole, particularly benzimidazoles, have emerged as a promising class of compounds in the search for new antitubercular agents. They have demonstrated activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis as well as various non-tuberculous mycobacteria (NTM). nih.govmsptm.org

One notable derivative, SPR719 (a benzimidazole), has shown potent in vitro activity against major clinical NTM species, including Mycobacterium avium complex, M. abscessus, and M. kansasii. nih.gov For a majority of the isolates tested, the MIC values were ≤2 μg/mL, indicating significant bactericidal properties. nih.gov The filamenting temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division, has been identified as a target for some antitubercular benzimidazoles. nih.gov Other studies have synthesized novel 2,5-disubstituted-1,3,4-oxadiazole derivatives that showed activity against M. smegmatis, with the most active compound having a MIC of 25 µM. msptm.org

| Compound Class/Derivative | Mycobacterial Species/Strain | Reported MIC (μg/mL) |

|---|---|---|

| SPR719 (Benzimidazole) | M. avium (70% of isolates) | ≤ 2 nih.gov |

| SPR719 (Benzimidazole) | M. kansasii (95% of isolates) | ≤ 1 nih.gov |

| SPR719 (Benzimidazole) | M. abscessus (72% of isolates) | ≤ 2 nih.gov |

| SPR719 (Benzimidazole) | Clarithromycin-resistant M. abscessus (85% of isolates) | ≤ 2 nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 5d) | M. smegmatis | 25 (µM) msptm.org |

| Plectasin derivative NZ2114 | Mycobacterium bovis BCG | 6.1 (µM) (MIC₉₀) frontiersin.org |

Anti-inflammatory and Analgesic Activity Investigations

Beyond their antimicrobial effects, imidazole-containing compounds have been recognized for their significant anti-inflammatory and analgesic potential. This activity is largely attributed to their ability to modulate key pathways involved in the inflammatory response.

A primary mechanism for the anti-inflammatory action of many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. ekb.egnih.gov COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. ekb.eg

Numerous studies have synthesized and evaluated benzimidazole derivatives as selective COX-2 inhibitors. For example, certain novel benzimidazole derivatives have shown promising in vitro COX-2 inhibition with IC50 values in the sub-micromolar range, comparable to or better than standard drugs like indomethacin (B1671933) and celecoxib. ekb.egnih.gov The selectivity index (SI), which is the ratio of COX-1 IC50 to COX-2 IC50, is often high for these compounds, indicating a strong preference for inhibiting COX-2. nih.govresearchgate.net In addition to COX inhibition, some derivatives have been shown to inhibit other inflammatory mediators like lipoxygenase (LOX) and the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.netnih.gov

| Compound Class/Derivative | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity Index (SI) |

|---|---|---|---|

| Pyrazole-thiourea-benzimidazole (PYZ10) | - | 0.0283 nM nih.govacs.org | - |

| Pyrazole-thiourea-benzimidazole (PYZ11) | - | 0.2272 nM nih.govacs.org | - |

| Benzimidazole Derivative (Compound 6) | - | 0.13 µM ekb.eg | - |

| Benzimidazole Derivative (Compound 9) | - | 0.15 µM ekb.eg | - |

| Benzimidazole-oxadiazole (Compound 68) | - | 8.2 µmol/L nih.govresearchgate.net | >12.1 nih.govresearchgate.net |

| 1,5-Diarylimidazole Derivative (Compound 18) | 4.52 µmol/L nih.gov | 0.42 µmol/L nih.gov | 10.76 nih.gov |

| 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol (Compound 136) | 0.1664 nM researchgate.net | 0.0370 nM researchgate.net | - |

Anthelmintic Activity Evaluation (In Vitro and In Vivo Animal Models)

Helminth infections pose a significant global health challenge, affecting both human and animal populations. The imidazole nucleus is a core scaffold in several widely used anthelmintic drugs, such as albendazole (B1665689) and mebendazole. nih.gov Despite the known anthelmintic properties of the broader imidazole class, a detailed review of scientific databases and literature yielded no specific studies on the in vitro or in vivo anthelmintic activity of (N-Benzylimidazol-4-yl)ethanol. As a result, no data on its efficacy against parasitic worms, such as paralysis and death times of helminths, is available.

| Compound | Test Organism | Concentration | Time to Paralysis (min) | Time to Death (min) | Source |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Other Emerging Biological Activities

The therapeutic potential of novel compounds for the management of diabetes mellitus is an area of intensive research. Imidazole derivatives have been explored for their antihyperglycemic effects. nih.gov However, a specific investigation into the antidiabetic properties of this compound has not been reported in the available scientific literature. Preclinical studies evaluating its effects on blood glucose levels, insulin (B600854) sensitivity, or its mechanism of action in diabetic models are currently absent.

| Compound | Animal Model | Key Findings | Source |

| This compound | Data Not Available | Data Not Available | N/A |

Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant properties are of significant interest. While various imidazole derivatives have been synthesized and evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, there is a lack of specific research on the antioxidant properties of this compound. nih.govresearchgate.net No studies detailing its performance in standard antioxidant assays such as DPPH radical scavenging or ferric reducing antioxidant power (FRAP) have been published.

| Compound | Antioxidant Assay | Results | Source |

| This compound | Data Not Available | Data Not Available | N/A |

The control of mosquito larvae is a key strategy in mitigating the spread of vector-borne diseases. Natural and synthetic compounds are continuously screened for their larvicidal potential. Although some imidazole derivatives have been investigated for their insecticidal properties, specific studies on the larvicidal activity of this compound against mosquito larvae, such as Aedes aegypti or Anopheles species, are not present in the current body of scientific literature. frontiersin.orgnih.gov Therefore, data regarding its efficacy, such as LC50 and LC90 values, are unavailable.

| Compound | Mosquito Species | LC50 | LC90 | Exposure Time (h) | Source |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Structural Analogue and Derivative Studies of N Benzylimidazol 4 Yl Ethanol

Design Principles for Novel Imidazole (B134444) Derivatives

The imidazole ring is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in essential biomolecules like the amino acid histidine and its ability to engage in various biological interactions. researchgate.netnih.gov The design of novel imidazole derivatives is guided by several key principles aimed at optimizing their pharmacological potential.

A primary design strategy involves leveraging the unique physicochemical properties of the imidazole nucleus. researchgate.net This five-membered aromatic heterocycle contains two nitrogen atoms, rendering it amphoteric—capable of acting as both a weak acid and a weak base. chemijournal.com This feature, along with its electron-rich nature, allows the imidazole ring to participate in hydrogen bonding, proton transfer, and coordination with metal ions, making it an effective pharmacophore for interacting with a wide array of biological targets such as enzymes and receptors. researchgate.net

Modern drug design often employs rational, computer-aided approaches. Molecular docking and dynamics simulations are utilized to predict how newly designed imidazole analogues will bind to specific protein targets. nih.govvensel.org These computational tools allow chemists to visualize binding modes and energies, guiding the synthesis of compounds with higher predicted affinity and selectivity. vensel.org

Another key principle is the modification of the imidazole scaffold at its various substitution sites. The versatility of the ring allows for structural modifications that can fine-tune a compound's properties. researchgate.netnih.gov For instance, N-alkylation or N-acylation at the nitrogen atoms can alter a molecule's lipophilicity, solubility, and metabolic stability, which in turn affects its pharmacokinetic profile. mdpi.comnih.gov Substitutions at the carbon positions (C-2, C-4, and C-5) can introduce new functional groups that may form additional interactions with the target protein, enhancing potency or altering the mechanism of action. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. researchgate.net For imidazole derivatives, SAR studies provide crucial insights for rational drug design by identifying which molecular features are essential for efficacy. researchgate.net These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically altered and then evaluating their pharmacological effects.

Key aspects of SAR for imidazole-based compounds include:

Substitution on the Imidazole Ring: The position and nature of substituents on the imidazole ring significantly influence biological activity. For example, studies have shown that introducing electron-withdrawing groups at the C-4 position can enhance the anti-inflammatory activity of certain imidazole derivatives. researchgate.net

N-1 Position Substituents: The group attached to the N-1 position of the imidazole ring is often a critical determinant of activity. In a study of YC-1 analogues, which are benzyl-substituted indazoles, it was found that the presence of an aromatic ring at this position was necessary for a broad spectrum of antiplatelet activity. nih.gov Modifications to this benzyl (B1604629) group, such as adding fluoro or cyano substituents, can further modulate potency. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms can be crucial. For chiral compounds, one enantiomer may exhibit significantly higher activity than the other, highlighting the importance of stereospecific interactions with the biological target.

By analyzing these relationships, medicinal chemists can build predictive models that guide the synthesis of next-generation compounds with improved therapeutic profiles.

Fused Imidazole Systems (e.g., Benzimidazoles, Imidazotetrazines)

Fusing the imidazole ring with other cyclic structures, particularly aromatic rings, creates rigid, planar molecules with distinct electronic and pharmacological properties. The most prominent of these are benzimidazoles, which consist of an imidazole ring fused to a benzene (B151609) ring. impactfactor.org This scaffold is of significant interest as it is a core component of vitamin B12 and is considered a privileged structure in drug discovery. nih.govmdpi.com

Benzimidazoles exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The fusion of the benzene ring expands the surface area for potential π-π stacking interactions with biological targets and provides additional sites for substitution, allowing for extensive SAR exploration. impactfactor.org The lone pair of electrons on the nitrogen atoms of the benzimidazole (B57391) ring can form coordination bonds with metal ions within enzymes, potentially inhibiting their function and disrupting processes like DNA transcription.

The synthesis of fused imidazole systems has advanced significantly, with methods including transition metal-catalyzed cross-dehydrogenative coupling and radical cyclization becoming more common. mdpi.com These advanced synthetic protocols enable the creation of a diverse library of fused systems for biological screening.

| Fused System | Core Structure | Reported Biological Activities | Reference Example |

|---|---|---|---|

| Benzimidazole | Imidazole fused with Benzene | Anticancer, Antifungal, Antibacterial, Antiviral, Anti-inflammatory | Derivatives showing potent activity against A. niger and MRSA. nih.gov |

| Pyrimido[1,2-a]benzimidazole | Benzimidazole fused with Pyrimidine | Corticotropin-releasing factor-1 (CRF-1) receptor antagonists | Studied for potential in treating mental health disorders. mdpi.com |

| Pyrrolo[1,2-a]benzimidazole | Benzimidazole fused with Pyrrole | Cyclin-dependent kinase 4/6 (CDK4/6) inhibition | Investigated as a potential anticancer agent. mdpi.com |

Imidazole-Containing Hybrid Molecules (e.g., Imidazole-Triazole, Imidazole-Phenylbenzamide)

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. mdpi.com This approach aims to create chimeric compounds that may exhibit synergistic or additive effects, target multiple biological pathways, or overcome drug resistance mechanisms. The imidazole scaffold is a popular component in the design of such hybrid molecules due to its versatile biological activity and synthetic accessibility. mdpi.com

Imidazole-Triazole Hybrids: The 1,2,3-triazole ring is another important heterocycle in medicinal chemistry, often incorporated into molecules using copper-catalyzed "click chemistry." nih.govresearchgate.net The combination of imidazole and triazole moieties has yielded compounds with significant anticancer activity. nih.govnih.gov A library of imidazole-1,2,3-triazole hybrids was synthesized and screened against various cancer cell lines, with several compounds demonstrating potent cytotoxic effects. nih.govnih.govsemanticscholar.org The design strategy often involves using a flexible linker, such as a thiomethylene bridge, to connect the two heterocyclic rings, allowing for optimal orientation within the target's binding site. mdpi.com

Imidazole-Phenylbenzamide Hybrids: N-phenylbenzamide is another structural motif found in various anticancer agents. Researchers have designed and synthesized hybrid molecules that incorporate both an imidazole ring and an N-phenylbenzamide moiety. nih.gov In one study, a series of these hybrids were synthesized using an atom-economical one-pot, three-component reaction. nih.gov The resulting compounds were evaluated for their cytotoxic potential against lung, cervical, and breast cancer cell lines, with some derivatives showing promising activity. nih.govresearchgate.net For example, derivatives with fluorine substitutions on the phenyl ring exhibited single-digit micromolar IC₅₀ values. nih.gov

| Hybrid Type | Pharmacophores | Key Findings | Example IC₅₀ Values |

|---|---|---|---|

| Imidazole-Triazole | Imidazole, 1,2,3-Triazole | Screened for anticancer activity against colon, cervical, and breast cancer cell lines. nih.gov | Potent compound (4k) showed significant activity against HCT-116, HeLa, and MCF-7 cell lines. nih.gov |

| Imidazole-Phenylbenzamide | Imidazole, N-Phenylbenzamide | Exhibited good to moderate cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov | Derivative 4f (with fluorine) showed IC₅₀ values of 7.5 µM (A549), 9.3 µM (HeLa), and 8.9 µM (MCF-7). nih.gov |

| Benzimidazole-Triazole | Benzimidazole, 1,2,3-Triazole | Designed as EGFR inhibitors with potent antiproliferative activity. frontiersin.org | Compound 10e showed a GI₅₀ value of 25 nM against a cancer cell line. frontiersin.org |

| Imidazole-Coumarin | Imidazole, Coumarin | Synthesized and evaluated for anti-Hepatitis C Virus (HCV) activity. mdpi.com | Three compounds exhibited EC₅₀ values between 5.1–8.4 μM. mdpi.com |

Future Directions and Translational Research Potential

Development of Advanced Synthetic Strategies for Complex Imidazole (B134444) Scaffolds

The synthesis of imidazole derivatives has evolved significantly from classical methods like the Debus-Radziszewski reaction. bohrium.commdpi.com Modern organic chemistry focuses on creating complex and functionally diverse imidazole scaffolds with greater efficiency and control. mu-varna.bgrsc.org A key area of development is the use of multicomponent reactions (MCRs), which allow for the construction of highly substituted imidazoles in a single step from simple precursors, such as an aldehyde, a 1,2-dicarbonyl compound, and ammonia (B1221849). nih.gov This approach is highly valued for its atom economy and operational simplicity.

Recent advancements also highlight the use of novel catalytic systems and reaction conditions to improve yields and expand the scope of imidazole synthesis. nih.govresearchgate.net Green chemistry principles are increasingly being incorporated, with a focus on environmentally friendly techniques. mdpi.com These include:

Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. semanticscholar.orgresearchgate.net

Ultrasonic irradiation: Sonochemistry has emerged as a green and efficient method for promoting chemical reactions, including the synthesis of imidazole derivatives, by enhancing reaction rates and improving yields. mdpi.com

Novel Catalysts: Researchers are exploring a wide range of catalysts, including polymer-supported heterogeneous catalysts, magnetic nanoparticles, and ionic liquids, to facilitate imidazole synthesis under milder conditions. mdpi.comnih.gov

These advanced strategies are crucial for generating libraries of complex imidazole-containing molecules, which are essential for screening and identifying new therapeutic agents and biological probes. rsc.orgdntb.gov.ua

| Synthetic Strategy | Key Features | Advantages |

| Multicomponent Reactions (MCRs) | Combine three or more reactants in a single step. | High efficiency, atom economy, operational simplicity. nih.gov |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Reduced reaction times, improved yields, cleaner product formation. semanticscholar.org |

| Ultrasonic Irradiation | Employs sound energy to activate reactions. | Enhanced reaction rates, green chemistry approach. mdpi.com |

| Novel Catalysis | Utilizes polymer-supported, nano, or ionic liquid catalysts. | Milder reaction conditions, catalyst reusability, improved selectivity. mdpi.comnih.gov |

Integration of Computational and Experimental Approaches in Chemical Biology

The synergy between computational (in silico) and experimental (in vitro and in vivo) methods has become indispensable in the study of imidazole derivatives. nih.govresearchgate.net This integrated approach accelerates the drug discovery process by providing predictive insights into the behavior of molecules before they are synthesized. mdpi.com

Computational tools play a vital role in several stages:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., an imidazole derivative) when bound to a specific protein target. It helps in understanding binding modes and estimating binding affinity, guiding the design of more potent compounds. researchgate.netmdpi.comfrontiersin.org

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. bohrium.comresearchgate.net This information can predict a molecule's stability and reactivity. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the drug-likeness of a compound early in the discovery pipeline, reducing the likelihood of late-stage failures. bohrium.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, confirming the stability of the interaction predicted by docking studies. mdpi.comfrontiersin.org

These computational predictions are then validated through rigorous experimental work. frontiersin.orgpreprints.org For example, a compound identified through in silico screening can be synthesized and its biological activity tested in cell-based assays (in vitro). nih.govbohrium.com This iterative cycle of design, prediction, synthesis, and testing allows for the rapid optimization of lead compounds, saving significant time and resources. mdpi.comresearchgate.net

Exploration of Novel Biological Targets and Mechanisms

The unique structural and electronic properties of the imidazole ring allow its derivatives to interact with a wide array of biological targets, making them a rich source for drug discovery. semanticscholar.orgnih.gov While imidazoles are known for their roles as antifungal agents and kinase inhibitors, research is continuously uncovering new therapeutic applications and mechanisms of action. nih.govnih.gov

Emerging biological targets for imidazole derivatives include:

Sirtuins (Class III HDACs): Certain imidazole derivatives have been identified as potent inhibitors of sirtuins, a class of enzymes involved in cellular regulation. nih.govfrontiersin.org Targeting sirtuins, such as SIRT1 and SIRT6, is a promising strategy in cancer therapy. bohrium.compreprints.org

Human Topoisomerase I (Hu Topo I): Novel benzimidazole (B57391) derivatives have been shown to target this essential enzyme, which is involved in DNA replication and repair. nih.govacs.org Inhibition of Topo I is a validated approach for cancer treatment.

Cyclooxygenase-2 (COX-2): Researchers have designed selective imidazole-based inhibitors of COX-2, an enzyme involved in inflammation and pain, offering potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Carbonic Anhydrases (CAs): Tri-aryl imidazole derivatives have been developed as selective inhibitors of specific carbonic anhydrase isoforms, such as CA IX and CA XII, which are associated with tumor growth and are considered important anticancer targets. nih.gov

The mechanism of action for many N-benzylimidazole compounds can be complex, potentially involving interactions with multiple cellular targets. nih.govdrugbank.com For instance, some derivatives induce apoptosis (programmed cell death) in cancer cells, while others interfere with microbial cell wall synthesis or DNA replication. nih.gov

Application of Imidazole Derivatives in Chemical Biology Tools and Probes

Beyond their therapeutic potential, imidazole derivatives are valuable tools for studying biological systems. nih.gov Their ability to be functionalized and their unique chemical properties make them excellent candidates for the development of molecular probes and sensors. mdpi.com

Key applications include:

Fluorescent Probes: Imidazole-containing scaffolds, such as phenanthro[9,10-d]-imidazole, can be modified to create fluorescent dyes. rsc.orgnih.gov These probes can be attached to biomolecules, like proteins, to visualize cellular processes and structures through fluorescence imaging. The introduction of specific functional groups allows for targeted labeling and sensing. nih.gov

Chemosensors: The nitrogen atoms in the imidazole ring can coordinate with metal ions. researchgate.net This property has been exploited to design chemosensors that can selectively detect specific ions, such as Cu²⁺, through changes in their fluorescence or color. researchgate.netmdpi.com These sensors are useful for monitoring ion concentrations in biological and environmental samples.

Molecular Recognition: The imidazole ring can participate in various non-covalent interactions, including hydrogen bonding, making it an effective recognition moiety in supramolecular chemistry. researchgate.net This has led to the development of imidazole-based probes that can selectively recognize and bind to specific analytes like picric acid. rsc.org

The development of these tools provides researchers with powerful methods to investigate complex biological pathways, protein functions, and the cellular environment in real-time. acs.org

Strategic Design for Enhanced Target Selectivity (Pre-clinical)

A critical challenge in drug development is ensuring that a therapeutic agent interacts specifically with its intended target while minimizing off-target effects. The structural versatility of the imidazole scaffold allows for fine-tuning to achieve high target selectivity. preprints.org Strategic design is a cornerstone of pre-clinical research aimed at creating safer and more effective drugs.

Several strategies are employed to enhance the selectivity of imidazole derivatives:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the imidazole ring and observing the effects on biological activity, chemists can identify the key structural features required for potent and selective binding. nih.govnih.gov For example, SAR studies on B-Raf kinase inhibitors revealed that specific substitutions on the imidazole core were crucial for achieving high selectivity. researchgate.net

Bioisosteric Replacement: This strategy involves replacing a part of the molecule with a chemical group that has similar physical or chemical properties (a bioisostere). This can improve potency, selectivity, or pharmacokinetic properties without drastically changing the core structure.

Computational Design: As discussed previously, computational methods like docking and 3D-QSAR (three-dimensional quantitative structure-activity relationship) are used to model the interaction between an imidazole derivative and its target protein. nih.govnih.gov These models can predict which modifications will enhance binding to the active site of the target enzyme over other, structurally similar enzymes.

An example of strategic design is the development of selective inhibitors for different enzyme isoforms, such as carbonic anhydrases or cyclooxygenases. nih.govnih.gov By carefully designing the substituents on the imidazole scaffold, researchers can create compounds that preferentially bind to the desired isoform (e.g., COX-2 over COX-1), leading to a better therapeutic profile. nih.gov

Q & A

Q. How can ultrasonic-assisted extraction (UAE) optimize the isolation of this compound from complex matrices?

- Methodological Answer : UAE parameters (e.g., 40 kHz frequency, 50°C, 30 min) enhance yield by disrupting hydrogen bonds between the compound and matrix polymers. Ethanol:water (9:1) is optimal for polar intermediates. Response Surface Methodology (RSM) designs (e.g., Box-Behnken) can model interactions between variables like solvent volume, time, and power .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.